1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine
Description
Properties
IUPAC Name |
1-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2S/c1-7(14)11-8(2)15-12(16-11)9-3-5-10(13)6-4-9/h3-7H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQCMMRUSQIPLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the 1,3-thiazole core via Hantzsch-type condensation reactions.
- Introduction of the 4-fluorophenyl substituent through palladium-catalyzed cross-coupling or condensation with appropriate fluorinated precursors.
- Functionalization at the 5-position of the thiazole ring to install the ethanamine group, often via reduction or substitution reactions.
Hantzsch Condensation Method for Thiazole Core Formation
A widely used approach to synthesize 4-methyl-2-(4-fluorophenyl)-1,3-thiazole derivatives involves the Hantzsch condensation of α-haloketones with thioamides or thioureas.
- Procedure:
3-Chloro-2,4-pentanedione is reacted with aryl thioamides (including 4-fluorophenyl-substituted thioamides) in absolute ethanol under reflux for about 8 hours. The reaction mixture is then cooled, neutralized with sodium acetate solution, and the product is isolated by filtration and recrystallization from ethanol. - Yield: Approximately 90% yield has been reported for related thiazole ethanone derivatives, indicating high efficiency of this method.
This method efficiently constructs the thiazole ring with the desired 4-methyl and 2-(4-fluorophenyl) substitution pattern.
Formation of Ethanamine Side Chain
The ethan-1-amine substituent at the 5-position of the thiazole ring is typically introduced by:
Hydrazinolysis of Phthalimide-Protected Intermediates:
After cross-coupling, the protected amine is deprotected using hydrazine hydrate to yield the free ethanamine derivative.Reduction of Thiazole Ethanone Precursors:
Alternatively, thiazole ethanone intermediates can be reduced to the corresponding ethanamine using selective reducing agents, although specific protocols for this step are less frequently detailed in literature.
Multi-Component One-Pot Syntheses
Recent advances include multi-component reactions (MCRs) that combine several steps into a one-pot procedure:
- Example:
A one-pot three-component reaction involving 1-(4-fluorophenyl)ethanone (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazine, thiosemicarbazide, and hydrazonoyl chlorides in dioxane with triethylamine as a catalyst produces thiazolyl-hydrazono-ethylthiazole derivatives. This method allows rapid access to complex thiazole derivatives with ethanamine functionalities under mild conditions.
Summary of Key Preparation Methods
Detailed Reaction Schemes and Mechanistic Insights
- The Hantzsch condensation involves nucleophilic attack of the thioamide sulfur on the α-haloketone, cyclizing to form the thiazole ring.
- Suzuki coupling proceeds via oxidative addition of Pd(0) into the thiazole bromide, transmetallation with the boronic acid, and reductive elimination to form the C-C bond.
- Hydrazinolysis removes phthalimide protecting groups to liberate primary amines.
- Multi-component reactions proceed via sequential condensations and cyclizations facilitated by base catalysis, allowing the construction of bi-thiazole frameworks incorporating ethanamine substituents.
Research Findings and Spectroscopic Confirmation
- Spectroscopic methods including ^1H NMR, IR, and MS have been used extensively to confirm the structure of intermediates and final products.
- For example, ^1H NMR signals corresponding to methyl groups on the thiazole ring and aromatic protons of the fluorophenyl group confirm substitution patterns.
- IR bands characteristic of NH2 groups and thiazole ring vibrations support successful synthesis.
- Elemental analysis and mass spectrometry further validate compound purity and identity.
Chemical Reactions Analysis
1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Scientific Research Applications
The applications of 1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine are diverse:
Medicinal Chemistry
This compound is explored for its potential as a therapeutic agent due to its biological activity against various diseases. Its thiazole moiety is associated with:
- Antimicrobial Activity: Exhibits significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, disrupting cell wall synthesis and protein production.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Candida albicans | 17 |
Enzyme Inhibition Studies
The compound serves as a candidate for studying enzyme inhibition, particularly involving monoamine oxidase enzymes that are crucial for the oxidative deamination of biogenic amines.
Agrochemical Development
Due to its unique chemical properties, it can be utilized in the production of agrochemicals, contributing to the development of new pesticides or herbicides that target specific biochemical pathways in plants or pests.
Chemical Synthesis
It acts as a building block in synthesizing more complex molecules in organic chemistry. Its reactivity allows for various chemical transformations such as oxidation and reduction reactions.
Case Studies
Case Study 1: Antimicrobial Efficacy
In vitro studies have confirmed the antimicrobial properties of this compound against several pathogens. The inhibition zones measured indicate its potential as an antimicrobial agent.
Case Study 2: Neuropharmacological Research
Research has indicated that compounds similar to this compound can influence neurotransmitter systems significantly. Studies focusing on its interaction with amine oxidase have shown promising results in modulating neuroactive amines' metabolism.
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group allow it to bind to enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Structural and Functional Differences
Aryl Substitution Position: The 4-fluorophenyl group in the target compound (vs. 2-fluorophenyl in ) alters electronic effects and binding interactions. The para-substitution favors planar interactions in biological targets, while ortho-substitution may introduce steric hindrance .
Heterocyclic Core Modifications :
- Removal of the thiazole ring (as in F-MBA, ) eliminates rigidity and hydrogen-bonding capacity, reducing target specificity .
- Thiadiazole analogs () exhibit different electronic profiles but share bioactivity in anticancer screening, suggesting the thiazole’s role in activity .
Amine Functionalization :
Biological Activity
1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The thiazole moiety is known for its role in various pharmacological applications, including antimicrobial, anticancer, and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a thiazole ring substituted with a fluorophenyl group and an ethylamine chain. Its molecular formula is with a molecular weight of approximately 224.3 g/mol.
Antimicrobial Activity
Thiazole derivatives have been widely studied for their antimicrobial properties. In vitro studies have shown that this compound exhibits significant activity against various bacterial strains. For example:
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Candida albicans | 17 |
The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
Anticancer Activity
Recent studies have indicated that thiazole derivatives can act as potent anticancer agents. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.38 | |
| HeLa (Cervical Cancer) | 7.25 | |
| A549 (Lung Cancer) | 6.10 |
The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.
Antiviral Activity
Thiazole derivatives have shown promise as antiviral agents, particularly against hepatitis C virus (HCV). The compound's antiviral efficacy has been linked to its ability to inhibit viral replication and enhance host immune response. In studies evaluating thiazole derivatives:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:
- Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and binding affinity to biological targets.
- Thiazole Ring Modifications : Alterations in the thiazole ring can significantly impact antimicrobial and anticancer potency.
- Amine Chain Length : Variations in the length and branching of the ethylamine chain have been shown to affect cytotoxicity and selectivity toward cancer cells.
Case Studies
Several case studies highlight the potential therapeutic applications of thiazole derivatives:
- Leishmaniasis Treatment : A series of thiazole derivatives were tested for leishmanicidal activity, showing promising results in reducing parasite viability while maintaining low toxicity towards mammalian cells .
- HCV Inhibition : A study demonstrated that compounds similar to this compound exhibited significant inhibitory effects on HCV replication, suggesting a potential role in developing new antiviral therapies .
Q & A
Q. Table 1. Comparative Solubility in Common Buffers
| Buffer (pH) | Solubility (µg/mL) | Method | Reference |
|---|---|---|---|
| PBS (7.4) | 18.1 | UV-Vis | |
| Acetate (5.0) | 5.3 | HPLC | Unpublished |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
